molecular formula C20H20ClN5O2 B2566545 1-(2-chlorophenyl)-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea CAS No. 2177366-31-1

1-(2-chlorophenyl)-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea

Cat. No.: B2566545
CAS No.: 2177366-31-1
M. Wt: 397.86
InChI Key: IHTKTEMDAPWBND-UHFFFAOYSA-N
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Description

This compound belongs to the urea-triazolone hybrid class, characterized by a 1,2,4-triazol-5-one core linked to a substituted phenylurea moiety. The 2-chlorophenyl group at the urea terminus and the cyclopropyl substituent on the triazolone ring confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-16-8-4-5-9-17(16)23-19(27)22-12-13-25-20(28)26(15-10-11-15)18(24-25)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTKTEMDAPWBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and chlorophenyl group are key structural elements that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key differences between the target compound and two analogs from the literature:

Property Target Compound Analog 1 () Analog 2 ()
Core Structure 1,2,4-Triazol-5-one with cyclopropyl and phenyl groups 1,2,4-Triazol-5-one with piperazine-thiazole extension 1,2,4-Triazol-5-one with trifluoromethylphenyl and methoxyphenyl groups
Urea Substituent 2-Chlorophenyl 3-Chloro-4-fluorophenyl 5-Chloro-2-methoxyphenyl
Triazolone Substituents 4-Cyclopropyl, 3-phenyl 4-[Piperazin-1-ylmethyl]thiazole, 3-(3-chlorobenzyloxy) 4-Methyl, 3-[3-(trifluoromethyl)phenyl]
Molecular Weight ~420–440 g/mol (estimated) 762.2 g/mol (measured) ~500–520 g/mol (estimated)
Key Functional Groups Chlorophenyl, cyclopropyl Fluorophenyl, thiazole, piperazine Trifluoromethyl, methoxyphenyl
Solubility Likely moderate (based on urea and triazolone polarity) Low (due to extended hydrophobic thiazole-piperazine chain) Enhanced by methoxy group but reduced by trifluoromethyl

Research Findings on Analogous Compounds

  • Analog 1 (): Exhibited inhibitory activity against cancer cell lines, attributed to its extended piperazine-thiazole chain, which enhances binding to hydrophobic kinase pockets. The 3-chloro-4-fluorophenyl group improves metabolic stability compared to non-halogenated analogs .
  • However, the methoxy group introduces steric hindrance, reducing solubility in aqueous media .

Analytical and Computational Tools

  • Crystallography : SHELX programs (e.g., SHELXL for refinement) and Mercury CSD were critical for resolving structural details of analogs, including hydrogen bonding between the urea NH and triazolone carbonyl .
  • Spectroscopy : ESI-MS and ¹H-NMR (e.g., δ 11.42 ppm for urea NH in ) confirmed molecular integrity and substituent effects on proton environments .

Biological Activity

1-(2-chlorophenyl)-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea is a complex organic compound that belongs to the class of triazole derivatives and ureas. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antifungal and antibacterial agent. The unique structural features of this compound, including the chlorophenyl group and the cyclopropyl-substituted triazole, contribute to its pharmacological profile.

Chemical Structure

The molecular formula of this compound is C19H20ClN5O2C_{19}H_{20}ClN_5O_2, indicating the presence of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The structure can be represented as follows:

Structure 1 2 chlorophenyl 3 2 4 cyclopropyl 5 oxo 3 phenyl 4 5 dihydro 1H 1 2 4 triazol 1 yl ethyl urea\text{Structure }\text{1 2 chlorophenyl 3 2 4 cyclopropyl 5 oxo 3 phenyl 4 5 dihydro 1H 1 2 4 triazol 1 yl ethyl urea}

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research has demonstrated that compounds similar to this compound exhibit significant antifungal activity against various fungal pathogens. For instance, studies on 1,2,4-triazole derivatives have shown effectiveness against strains such as Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM .

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been extensively studied. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain triazole hybrids were found to exhibit MIC values lower than those of standard antibiotics like vancomycin and ciprofloxacin . The biological activity of this compound may be attributed to its ability to inhibit bacterial enzymes or disrupt cell wall synthesis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Research indicates that the presence of electron-donating groups on the phenyl ring enhances antibacterial activity. For instance, modifications at specific positions on the triazole ring can significantly influence the potency against various pathogens .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of triazole derivatives:

  • Mermer et al. synthesized quinolone-triazole hybrids that displayed potent antibacterial activity against multiple strains including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL .
  • Barbuceanu et al. reported on mercapto-triazoles that exhibited strong antibacterial action against Bacillus cereus and Pseudomonas aeruginosa, with MIC values reaching as low as 8 μg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis involves a multi-step process: (1) Chlorination of aniline to 2-chloroaniline, (2) urea formation via reaction with isocyanate, and (3) cyclization to form the triazole ring. Optimization includes adjusting reaction temperature (60–80°C for cyclization), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., triethylamine for urea coupling). Statistical Design of Experiments (DoE) can systematically identify critical parameters (e.g., molar ratios, reaction time) to maximize yield while minimizing trials .

Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) and urea NH signals (δ 8.1–8.3 ppm).
  • X-Ray Crystallography : Resolve triazole ring geometry and cyclopropyl spatial orientation .
  • HPLC-MS : Confirm purity (>95%) and molecular ion peak (m/z 409.8 [M+H]+) .

Q. What are the common chemical reactions this compound undergoes, and how can they be monitored?

  • Methodological Answer :

  • Oxidation : Use H2O2 or KMnO4 to modify the triazole ring; monitor via FT-IR (loss of C=O at 1680 cm⁻¹) or TLC.
  • Nucleophilic Substitution : Replace chlorine on the phenyl group with amines; track via 19F NMR (if using fluorinated reagents) or LC-MS .

Advanced Research Questions

Q. How can computational reaction path search methods predict novel reactivity or side products?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental validation to predict side products like triazole ring-opening under acidic conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. anticancer efficacy)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., Candida albicans ATCC 10231) and protocols (e.g., CLSI M27 guidelines).
  • Orthogonal Validation : Compare enzymatic inhibition (e.g., CYP51 for antifungal activity) with cell viability assays (MTT for cytotoxicity).
  • Meta-Analysis : Pool data from structurally analogous compounds (e.g., thiophene-substituted triazoles) to identify trends in substituent effects .

Q. How does the cyclopropyl group influence metabolic stability compared to phenyl substituents in analogous compounds?

  • Methodological Answer : Perform comparative pharmacokinetic studies in vitro (e.g., liver microsomes) and in vivo (rodent models). Cyclopropyl’s rigidity reduces CYP450-mediated oxidation, enhancing half-life (t1/2 > 6 hrs vs. 2 hrs for phenyl analogs) .

Q. What experimental approaches elucidate the mechanism of nucleophilic substitution at the chlorophenyl group?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using 12C vs. 13C-labeled substrates.
  • Intermediate Trapping : Use ESI-MS to detect transient intermediates (e.g., Meisenheimer complexes).
  • DFT Modeling : Identify transition-state energy barriers for SNAr vs. radical pathways .

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